N'-(4,5-Diphenyl-2-oxazolyl)-N,N-diethyl-1,3-propanediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-(4,5-Diphenyl-2-oxazolyl)-N,N-diethyl-1,3-propanediamine is a complex organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of an oxazole ring substituted with diethylamino and diphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-(4,5-Diphenyl-2-oxazolyl)-N,N-diethyl-1,3-propanediamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors such as α-haloketones and amides.
Substitution Reactions:
Addition of Diphenyl Groups: The diphenyl groups are introduced via Friedel-Crafts alkylation reactions, where benzene or substituted benzene reacts with the oxazole ring in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N'-(4,5-Diphenyl-2-oxazolyl)-N,N-diethyl-1,3-propanediamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxazole derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced oxazole derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where different substituents can be introduced to the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under conditions that favor nucleophilic or electrophilic substitution.
Major Products
The major products formed from these reactions include various substituted oxazole derivatives, each with unique chemical and physical properties.
Scientific Research Applications
N'-(4,5-Diphenyl-2-oxazolyl)-N,N-diethyl-1,3-propanediamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, including polymers and advanced composites.
Mechanism of Action
The mechanism of action of N'-(4,5-Diphenyl-2-oxazolyl)-N,N-diethyl-1,3-propanediamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-((3-(Dimethylamino)propyl)amino)-4,5-diphenyloxazole
- 2-((3-(Diethylamino)propyl)amino)-4,5-diphenylthiazole
- 2-((3-(Diethylamino)propyl)amino)-4,5-diphenylimidazole
Uniqueness
N'-(4,5-Diphenyl-2-oxazolyl)-N,N-diethyl-1,3-propanediamine is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
18471-22-2 |
---|---|
Molecular Formula |
C22H27N3O |
Molecular Weight |
349.5 g/mol |
IUPAC Name |
N-(4,5-diphenyl-1,3-oxazol-2-yl)-N',N'-diethylpropane-1,3-diamine |
InChI |
InChI=1S/C22H27N3O/c1-3-25(4-2)17-11-16-23-22-24-20(18-12-7-5-8-13-18)21(26-22)19-14-9-6-10-15-19/h5-10,12-15H,3-4,11,16-17H2,1-2H3,(H,23,24) |
InChI Key |
BPGOVPPTXCAFFA-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCCNC1=NC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CCN(CC)CCCNC1=NC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3 |
Synonyms |
N'-(4,5-Diphenyl-2-oxazolyl)-N,N-diethyl-1,3-propanediamine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.